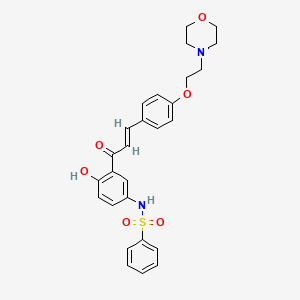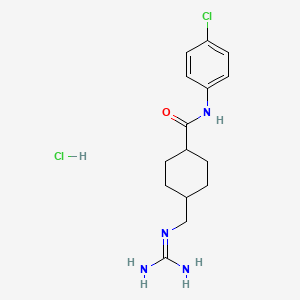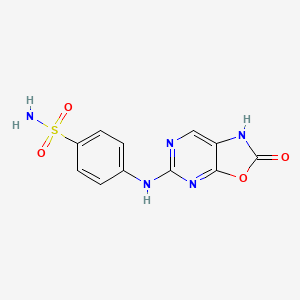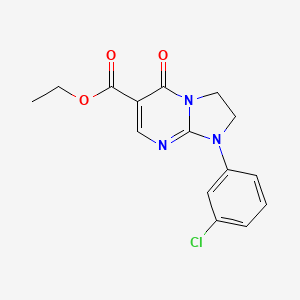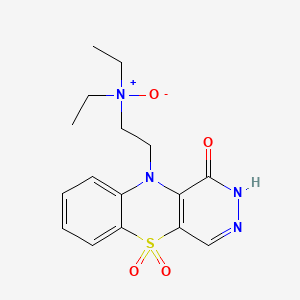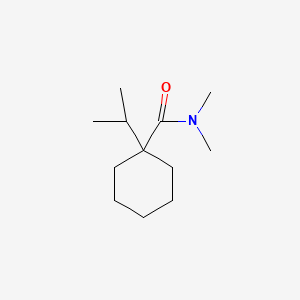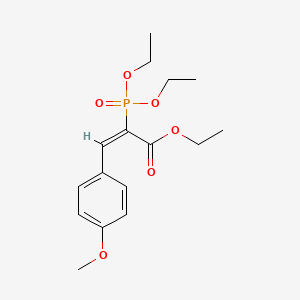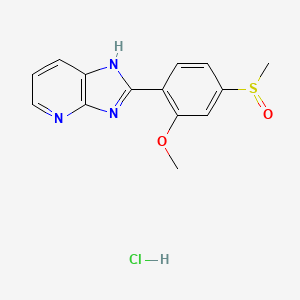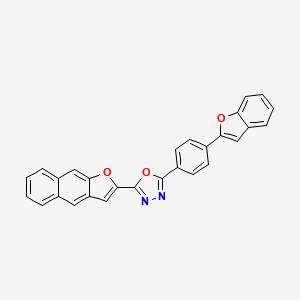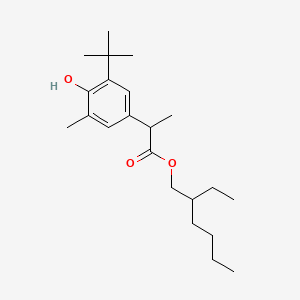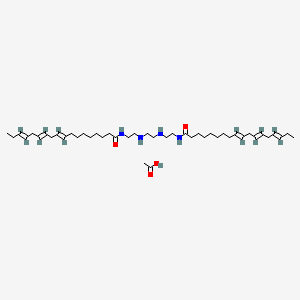
N,N'-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is a complex organic compound with the molecular formula C44H78N4O4. This compound is characterized by its long-chain polyunsaturated fatty acid amides linked through ethylene bridges and iminoethylene groups. It is primarily used in specialized chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate typically involves the following steps:
Formation of Octadeca-9,12,15-trienoic Acid: This is achieved through the extraction and purification of linolenic acid from natural sources such as flaxseed oil.
Amidation Reaction: The octadeca-9,12,15-trienoic acid is then reacted with ethylenediamine under controlled conditions to form the intermediate N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide).
Acetylation: The final step involves the acetylation of the intermediate with acetic acid to produce the monoacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of linolenic acid.
Continuous Amidation: Use of continuous reactors to maintain optimal reaction conditions for the amidation process.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The iminoethylene groups can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation Products: Peroxides, aldehydes, and carboxylic acids.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and stability.
Biology: Investigated for its potential role in cell membrane stabilization due to its long-chain fatty acid components.
Medicine: Explored for its anti-inflammatory properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with biological membranes and proteins. The long-chain fatty acids integrate into lipid bilayers, enhancing membrane fluidity and stability. The iminoethylene groups can form hydrogen bonds with protein residues, potentially modulating protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12-dienamide) monoacetate
- N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturated fatty acid chains, which confer distinct chemical and physical properties. This compound exhibits higher reactivity in oxidation reactions compared to its less unsaturated counterparts, making it valuable in specific chemical and industrial applications.
Propiedades
Número CAS |
94023-33-3 |
|---|---|
Fórmula molecular |
C42H74N4O2.C2H4O2 C44H78N4O4 |
Peso molecular |
727.1 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E,15E)-N-[2-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C42H74N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,43-44H,3-4,9-10,15-16,21-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
Clave InChI |
OYZZTHRNAAAZHW-VZCBAQBXSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


